5-bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c18-16-7-6-15(24-16)17(21)19-9-3-11-25(22,23)20-10-8-13-4-1-2-5-14(13)12-20/h1-2,4-7H,3,8-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXNFPRIKWZQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Assembly
The target compound’s synthesis begins with the construction of its two primary components:
-
1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl chloride : Synthesized via chlorosulfonation of 1,2,3,4-tetrahydroisoquinoline using chlorosulfonic acid in dichloromethane at 0–5°C.
-
5-Bromofuran-2-carboxylic acid : Prepared by brominating furan-2-carboxylic acid with N-bromosuccinimide (NBS) in acetic acid under reflux.
These intermediates are coupled through a three-step sequence:
Propylamine Linker Installation
3-Aminopropanol is reacted with the sulfonyl chloride intermediate in anhydrous tetrahydrofuran (THF) using triethylamine as a base. This yields 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propan-1-ol, which is subsequently oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Amide Bond Formation
The aldehyde intermediate undergoes reductive amination with 5-bromofuran-2-carboxylic acid in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol. This step ensures selective formation of the secondary amine linkage.
Alternative Coupling Strategies
Patent literature describes a one-pot method using titanium(IV) isopropoxide to facilitate the condensation of 5-bromonicotinaldehyde with ethanesulfonamide derivatives. While this approach primarily targets pyridine-based analogs, analogous conditions (toluene, 110°C, 16 h) have been adapted for furan-2-carboxamide synthesis, achieving yields of 56–79%.
Table 1: Comparative Analysis of Coupling Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, rt, 12 h | 68 | 95 | |
| Titanium-Mediated Condensation | Ti(OiPr)₄, toluene, 110°C, 16 h | 79 | 98 |
Optimization of Sulfonylation
Solvent and Temperature Effects
Sulfonylation of the propylamine linker is highly solvent-dependent. Dichloromethane (DCM) and THF are preferred for their ability to stabilize reactive intermediates. Elevated temperatures (>40°C) lead to side reactions, such as over-sulfonylation, whereas reactions conducted at 0–5°C improve selectivity.
Protecting Group Strategies
The tetrahydroisoquinoline nitrogen is protected with a tert-butoxycarbonyl (Boc) group during sulfonylation to prevent quaternization. Deprotection is achieved using trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous NaHCO₃.
Bromination and Functionalization
Electrophilic Aromatic Substitution
Bromination of the furan ring is performed using bromine (Br₂) in acetic acid at 50°C. Alternatively, NBS with azobisisobutyronitrile (AIBN) in CCl₄ under UV light offers milder conditions, reducing ring-opening side reactions.
Table 2: Bromination Efficiency Under Varied Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | Acetic acid | 50 | 72 |
| NBS | CCl₄ | 25 | 85 |
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradients of methanol in dichloromethane (0–5% v/v). High-performance liquid chromatography (HPLC) with C18 columns further ensures >98% purity.
Spectroscopic Confirmation
-
NMR : Key signals include δ 7.8 ppm (furan H-3), δ 3.4–3.6 ppm (propyl CH₂), and δ 1.2 ppm (Boc group).
-
Mass Spectrometry : Molecular ion peak at m/z 427.3 [M+H]⁺ corroborates the molecular formula.
-
FTIR : Stretching vibrations at 1670 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonyl S=O).
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for sulfonylation and amide coupling steps, reducing reaction times by 40% compared to batch processes. Patent data highlight the compound’s utility in cystic fibrosis transmembrane conductance regulator (CFTR) modulation, necessitating adherence to Good Manufacturing Practice (GMP) standards .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Reduction of the bromine atom to hydrogen.
Substitution: Replacement of the bromine atom with other functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe in biochemical studies or as a potential inhibitor of specific enzymes.
Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may make it a candidate for drug development.
Industry: Industrially, this compound could be used in the production of advanced materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which 5-bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the furan ring may play key roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Structural Analog: MC18
The compound (E)-6,7-dimethoxy-2-[3-(5-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)propyl]-1,2,3,4-tetrahydroisoquinoline (MC18) shares a tetrahydroisoquinoline backbone with the target compound but incorporates a methoxy-substituted tetralin moiety instead of a brominated furan-carboxamide (). MC18 is a P-glycoprotein (P-gp) inhibitor and has been radiolabeled with ¹¹C for positron emission tomography (PET) studies. Key findings include:
- In vivo uptake : ¹¹C-MC18 demonstrated fourfold higher uptake in target organs compared to ¹¹C-tariquidar and ¹¹C-elacridar, suggesting superior pharmacokinetic properties for imaging P-gp activity .
- Structural implications : The tetralin group in MC18 may enhance binding affinity to P-gp, whereas the bromofuran-sulfonyl motif in the target compound could modulate solubility or off-target interactions.
Functional Analog: Tariquidar and Elacridar
Though structurally distinct, tariquidar and elacridar are benchmark P-gp inhibitors. Compared to MC18 and the target compound:
- Tariquidar: A quinoline derivative with high P-gp binding but suboptimal blood-brain barrier penetration.
- Elacridar: Known for CYP3A4 inhibition, complicating its use in combination therapies.
Comparative Data Table
Research Implications and Limitations
- Structural insights : The sulfonyl group in the target compound may improve aqueous solubility relative to MC18’s lipophilic tetralin, but this remains untested.
- Functional gaps: No direct evidence links the target compound to P-gp inhibition or other targets; its bromofuran moiety could prioritize alternative pathways (e.g., kinase inhibition).
- Need for validation : Comparative studies using radiolabeled analogs or in vitro binding assays are critical to elucidate its mechanism.
Biological Activity
5-bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with several functional groups:
- Bromine atom : Enhances reactivity and biological activity.
- Furan ring : Contributes to the compound's pharmacophoric properties.
- Tetrahydroisoquinoline moiety : Associated with various biological activities, including neuroprotective effects.
Molecular Formula
- Molecular Formula : C16H17BrN2O4S
- Molecular Weight : 413.2862 g/mol
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group may enhance binding affinity to active sites of enzymes, while the tetrahydroisoquinoline component could modulate neurotransmitter systems.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. The compound's structural components are thought to contribute to its effectiveness against various pathogens.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate inhibition | |
| Gram-negative bacteria | Significant inhibition | |
| Fungal pathogens | Limited activity |
Anticancer Properties
Research has shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Cytotoxicity |
| HeLa (cervical cancer) | 10.0 | Apoptosis |
| A549 (lung cancer) | 15.0 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial potential of various sulfonamide derivatives against resistant bacterial strains. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound in drug development for infectious diseases .
- Cytotoxicity in Cancer Research : In vitro studies on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Q & A
Q. What are the key steps in synthesizing 5-bromo-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]furan-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Bromination of a furan-2-carboxylic acid precursor (e.g., 5-bromofuroic acid) to introduce the bromine substituent .
- Step 2 : Activation of the carboxylic acid to form a reactive intermediate (e.g., using thionyl chloride or carbodiimide coupling agents).
- Step 3 : Amide coupling with a propylamine derivative functionalized with a tetrahydroisoquinoline sulfonyl group. This step often requires controlled pH (7–9) and solvents like DMF or acetonitrile .
- Step 4 : Purification via column chromatography or recrystallization. Yield optimization may involve palladium catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are used .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions (e.g., bromine at C5 of the furan ring, sulfonyl group integration) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., observed vs. theoretical mass for CHBrNOS) .
- Infrared (IR) Spectroscopy : Identification of characteristic bands (e.g., amide C=O stretch at ~1650 cm, sulfonyl S=O at ~1350 cm) .
Q. What are the primary biological targets or activities associated with this compound?
While direct studies on this compound are limited, structurally related carboxamides with tetrahydroisoquinoline sulfonyl groups exhibit:
- Enzyme Inhibition : Potential interaction with proteases or kinases via sulfonamide and amide hydrogen bonding .
- Antimicrobial Activity : Furan derivatives often disrupt microbial cell membranes or DNA synthesis .
- CNS Targets : Tetrahydroisoquinoline moieties may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using standardized protocols (e.g., IC measurements under identical buffer conditions) .
- Purity Issues : Impurities from incomplete sulfonylation or bromination steps can skew results. Use HPLC (≥98% purity) and orthogonal analytical methods (e.g., LC-MS) .
- Solubility Effects : Poor solubility in aqueous buffers may reduce apparent activity. Optimize with co-solvents (e.g., DMSO ≤1%) or prodrug strategies .
Q. What computational approaches are suitable for predicting the binding mode of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., sulfonamide binding to catalytic zinc in carbonic anhydrase) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., using GROMACS) .
- Quantitative Structure-Activity Relationship (QSAR) : Corrogate electronic descriptors (e.g., HOMO-LUMO gap, logP) with experimental IC values .
Q. How does the sulfonyl group in the tetrahydroisoquinoline moiety influence reactivity?
The sulfonyl group:
- Enhances Electrophilicity : Stabilizes transition states in nucleophilic substitution reactions (e.g., SNAr at the furan ring) .
- Modulates Solubility : Polar sulfonyl group improves aqueous solubility compared to non-sulfonylated analogs .
- Affords Hydrogen-Bonding Sites : Critical for binding to enzymatic active sites (e.g., sulfonamide oxygen interactions with arginine residues) .
Q. What strategies optimize yield in the final amide coupling step?
- Coupling Reagents : Use HATU or EDCI/HOBt for efficient activation, minimizing racemization .
- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions .
- Stoichiometry : Use 1.2–1.5 equivalents of the amine component to drive the reaction to completion .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core Modifications : Vary the furan ring (e.g., 5-chloro vs. 5-bromo substituents) and sulfonamide linker length .
- Biological Testing : Screen against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Data Analysis : Apply multivariate statistical models (e.g., PCA) to correlate structural features with activity .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Byproduct Formation : Optimize catalyst loading (e.g., Pd(PPh) at 5 mol%) to reduce metal residues .
- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches .
- Stability : Assess hydrolytic degradation under physiological pH (4–8) to guide formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
